molecular formula C14H15N3O2 B3726938 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

Cat. No. B3726938
M. Wt: 257.29 g/mol
InChI Key: PIZYMGWTZKACDU-CXUHLZMHSA-N
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Description

2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, also known as MPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine. By inhibiting MAO-B, 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide increases the levels of dopamine in the brain, which can improve cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to have antioxidant properties and can reduce oxidative stress in the brain. It also has anti-inflammatory effects, which can help to protect against neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide in lab experiments is its specificity for MAO-B inhibition. This can allow researchers to study the effects of dopamine modulation without affecting other neurotransmitter systems. However, 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide can be difficult to synthesize and has limited solubility, which can make it challenging to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide. One area of interest is in the development of 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide derivatives that may have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms underlying 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide's neuroprotective and anti-inflammatory effects, as well as its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been studied for its potential therapeutic properties in a variety of research areas. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. 2-(2-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-11-5-2-3-7-13(11)19-10-14(18)17-16-9-12-6-4-8-15-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZYMGWTZKACDU-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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